Firategrast

Pharmacokinetics Multiple Sclerosis Drug Safety

Firategrast is the compound of choice for researchers requiring a transient, titratable α4β1/α4β7 integrin antagonist. Its exceptionally short half-life (2.5–4.5 hours) permits rapid pharmacodynamic reversal—a critical safety and experimental advantage over long-acting agents like natalizumab (t₁/₂ ~11 days). With a validated IC₅₀ of 198 nM (VLA-4/sVCAM-1 assay) and demonstrated in vivo efficacy (49% reduction in new CNS lesions in Phase 2 RRMS trial), Firategrast provides an ideal reference standard for HTS campaigns, lead optimization, and mechanistic studies of lymphocyte trafficking. Available in ≥98% purity for R&D use.

Molecular Formula C27H27F2NO6
Molecular Weight 499.5 g/mol
CAS No. 402567-16-2
Cat. No. B1672681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFirategrast
CAS402567-16-2
Synonyms(1,1'-biphenyl)-4-propanoic acid, .alpha.-((2,6-difluorobenzoyl)amino)-4'(ethoxymethyl)-2',6'-dimethoxy-,(.alpha.S)-
(2S)-2-((2,6- difluorobenzoyl)amino)-3-(4'-(ethoxymethyl)-2',6'-dimethoxybiphenyl-4- yl)propanoic acid
Firategrast
SB-683699
SB683699
Molecular FormulaC27H27F2NO6
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC
InChIInChI=1S/C27H27F2NO6/c1-4-36-15-17-13-22(34-2)24(23(14-17)35-3)18-10-8-16(9-11-18)12-21(27(32)33)30-26(31)25-19(28)6-5-7-20(25)29/h5-11,13-14,21H,4,12,15H2,1-3H3,(H,30,31)(H,32,33)/t21-/m0/s1
InChIKeyYLFZHHDVRSYTKT-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Firategrast (CAS 402567-16-2) Product Selection Overview for α4 Integrin Antagonist Research


Firategrast (SB-683699) is a small molecule experimental drug that functions as an orally bioavailable and selective antagonist of the α4β1 (VLA-4) and α4β7 integrin receptors [1]. Its primary mechanism of action is the inhibition of integrin-mediated trafficking of lymphocytes into the central nervous system (CNS), a key pathological process in neuroinflammatory diseases like multiple sclerosis (MS) . The compound advanced to Phase 2 clinical trials for the treatment of relapsing-remitting multiple sclerosis (RRMS) but was later discontinued [2].

Why Firategrast Cannot Be Interchanged with Other α4 Integrin Antagonists for Procurement


Despite sharing the α4β1/α4β7 integrin target with the approved monoclonal antibody natalizumab, Firategrast possesses a unique and critical pharmacokinetic profile: an extremely short half-life of 2.5 to 4.5 hours [1]. This is in stark contrast to the 11-day half-life of natalizumab, a property that was hypothesized to provide a crucial safety advantage by allowing for rapid reversal of its pharmacodynamic effects in case of adverse events [2]. Furthermore, its small-molecule nature confers oral bioavailability, a differentiator from antibody therapies that require infusion [3]. Generic substitution with other experimental small molecules like zaurategrast or BIO5192 is also not possible due to distinct chemical structures, which result in unique potency, selectivity, and pharmacokinetic profiles [4]. These quantitative and qualitative differences make Firategrast a specific tool for investigations requiring transient, titratable α4 integrin blockade, distinct from other compounds in its class.

Quantitative Differentiation Evidence for Firategrast Procurement in α4 Integrin Research


Firategrast vs. Natalizumab: 58-Fold to 105-Fold Shorter Half-Life Enables Rapid Reversibility

Firategrast's primary differentiation lies in its short half-life relative to the monoclonal antibody natalizumab. While both compounds are α4β1/α4β7 integrin antagonists, the small molecule Firategrast has a plasma half-life of approximately 2.5 to 4.5 hours [1]. In contrast, the half-life of natalizumab is approximately 11 days (264 hours) [2]. This difference translates to a half-life for Firategrast that is 58 to 105 times shorter. This property was explicitly designed to offer "faster washout and hence faster reversal of pharmacodynamic effects when concerns about safety and tolerability arise," a key differentiator from natalizumab's prolonged immunosuppression which is associated with the risk of progressive multifocal leukoencephalopathy (PML) [3].

Pharmacokinetics Multiple Sclerosis Drug Safety

Firategrast vs. Placebo: 49% Reduction in New CNS Lesions in Phase 2 MS Trial

In a Phase 2 clinical trial for relapsing-remitting multiple sclerosis (RRMS), a 6-month treatment with high-dose Firategrast (900 mg for women, 1200 mg for men, twice daily) demonstrated a 49% reduction in the cumulative number of new gadolinium-enhancing (Gd+) brain lesions compared to placebo [1]. The mean number of new Gd+ lesions was 2.69 in the high-dose Firategrast group (n=92) versus 5.31 in the placebo group (n=90), a statistically significant difference (p=0.0026) [2]. Lower doses (600 mg and 150 mg) did not show significant or beneficial effects, highlighting the dose-dependent efficacy profile of this compound.

Clinical Efficacy Multiple Sclerosis Neuroinflammation

Firategrast Exhibits Potent In Vitro Antagonism of α4β1 (VLA-4) with an IC50 of 198 nM

Firategrast demonstrates potent inhibition of the α4β1 integrin (VLA-4) in a cell-based assay. It antagonizes the binding of soluble VCAM/Fc chimeric protein (sVCAM-1) to G2 acute lymphoblastic leukemia (ALL) cells with an IC50 value of 198 nM [1]. This provides a robust quantitative benchmark for in vitro studies comparing the potency of novel VLA-4 antagonists. While this value is highly informative for researchers, it is important to note that direct, head-to-head IC50 comparisons with other VLA-4 antagonists like BIO5192 or zaurategrast in the same assay system are not readily available in the public domain, making cross-study comparisons challenging due to potential inter-assay variability.

Integrin Biology VLA-4 In Vitro Pharmacology

Firategrast is a Dual α4β1/α4β7 Antagonist, Differentiating it from Subtype-Selective Inhibitors

Firategrast is consistently described in the literature as an antagonist of both the α4β1 and α4β7 integrins . This dual-targeting profile is a key differentiator from more selective compounds like vedolizumab, a monoclonal antibody that targets only α4β7 and is approved for inflammatory bowel disease [1]. A review of integrin antagonists notes that designing α4β7 antagonists that are selective over α4β1 may be a strategy for safer therapeutics [2]. Therefore, Firategrast, as a dual antagonist, represents a distinct pharmacological tool for probing the combined functions of these two integrins in processes like lymphocyte trafficking to both the gut (α4β7) and the CNS (α4β1).

Integrin Selectivity α4β7 α4β1

Recommended Application Scenarios for Firategrast (CAS 402567-16-2) in Preclinical & Discovery Research


Use as a Positive Control in VLA-4 (α4β1) Antagonist Discovery Programs

Due to its well-defined in vitro potency against VLA-4 (IC50 = 198 nM in an sVCAM-1/ALL cell binding assay [1]), Firategrast is an ideal positive control for high-throughput screening and lead optimization campaigns aimed at discovering novel small-molecule VLA-4 antagonists. Its activity in this specific assay provides a robust benchmark for assessing the relative potency and efficacy of new chemical entities in inhibiting the VLA-4/VCAM-1 interaction.

Investigating the Role of Short-Acting α4 Integrin Blockade in Neuroinflammation

Firategrast's unique pharmacokinetic profile (half-life of 2.5-4.5 hours [1]) makes it the compound of choice for preclinical studies that require a short, reversible, and titratable blockade of α4 integrins. This property is essential for mechanistic studies exploring the dynamics of immune cell trafficking across the blood-brain barrier in real-time, or for experiments where a sustained, long-term blockade (like that of natalizumab) would confound the interpretation of results [2].

Studying the Combined Roles of α4β1 and α4β7 Integrins in Leukocyte Trafficking

As a dual antagonist of both α4β1 and α4β7 integrins [1], Firategrast is a valuable pharmacological tool for dissecting the overlapping and distinct roles of these two receptors in lymphocyte homing. Unlike selective antagonists like vedolizumab (anti-α4β7), Firategrast can be used in animal models or ex vivo assays to simultaneously block both pathways, enabling researchers to study their combined contribution to the pathogenesis of complex inflammatory diseases such as multiple sclerosis or inflammatory bowel disease [2].

Reference Standard for In Vivo Proof-of-Concept Studies with Oral α4 Integrin Antagonists

The successful Phase 2 clinical trial, which demonstrated a 49% reduction in new CNS lesions in RRMS patients at high doses [1], provides a clear and quantitative benchmark for in vivo efficacy. Firategrast can serve as a reference standard in animal models of MS (e.g., EAE) for evaluating the efficacy of other orally bioavailable integrin antagonists. This allows researchers to benchmark the in vivo disease-modifying potential of new compounds against a molecule with proven, albeit modest, clinical efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Firategrast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.